3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-10-19(11-9-18)21-14-12-16-5-4-13-20-15-16;/h1-3,6-11,16,20H,4-5,12-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQSCZRJPTJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with an appropriate alcohol under basic conditions to form the biphenyl ether.
Alkylation of piperidine: The biphenyl ether is then reacted with piperidine in the presence of a suitable base to form the desired product.
Hydrochloride formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The biphenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the biphenyl group can yield hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The biphenyl group is a common motif in drug design, and modifications to the piperidine ring can lead to compounds with diverse pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its biphenyl and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride
- CAS Number : 1220032-11-0
- Molecular Formula: C₁₉H₂₄ClNO
- Molecular Weight : 317.85 g/mol
- Hazard Classification : IRRITANT
Structural Features The compound consists of a piperidine ring substituted at the 3-position with a 2-([1,1'-biphenyl]-4-yloxy)ethyl group.
Physicochemical Properties
While explicit data on solubility, melting point, or stability are absent in the evidence, analogous piperidine derivatives (e.g., 3-([1,1'-biphenyl]-4-yloxy)piperidine hydrochloride) exhibit water solubility and crystalline solid states . The ethyl chain in the target compound likely increases lipophilicity, which could influence membrane permeability in biological systems.
Structural and Molecular Comparisons
Key Observations :
Substituent Bulk and Flexibility: The target compound’s biphenyl-4-yloxyethyl group provides a balance between aromaticity and flexibility, contrasting with the rigid diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine hydrochloride . Compared to 3-([1,1'-biphenyl]-4-yloxy)piperidine hydrochloride , the ethyl linker in the target compound may enhance solubility in non-polar solvents.
Molecular Weight Trends :
- The target compound (317.85 g/mol) is heavier than 4-(Diphenylmethoxy)piperidine hydrochloride (303.83 g/mol) and 3-([1,1'-biphenyl]-4-yloxy)piperidine hydrochloride (289.80 g/mol), likely due to the extended ethyl-biphenyl chain .
Biological Activity
3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride is a chemical compound notable for its complex structure, which includes a biphenyl group linked to a piperidine ring through an ethoxy bridge. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and as a biological probe.
Molecular Characteristics
- Molecular Formula : C₁₉H₂₄ClNO
- Molecular Weight : 331.88 g/mol
- CAS Number : 1220032-11-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Biphenyl Ether : The reaction of 4-bromobiphenyl with an alcohol under basic conditions.
- Alkylation of Piperidine : The biphenyl ether is reacted with piperidine in the presence of a base.
- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The unique structural features allow it to modulate protein activity, potentially influencing various biological pathways.
Therapeutic Potential
Research indicates that derivatives of this compound may possess significant therapeutic properties. For instance, compounds with similar piperidine structures have shown promise in anticancer applications. The biphenyl moiety is a common feature in drug design, enhancing the pharmacological profile of synthesized compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Activity : In studies involving A549 human lung cancer cells, compounds similar to this compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 of 9 μM) .
- Cell Cycle Arrest : Research has shown that certain piperidine derivatives can induce cell cycle arrest through mechanisms involving cellular senescence and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]piperidine hydrochloride | Structure | Antitumor activity with IC50 values < 10 μM |
| 3-[2-([1,1'-Biphenyl]-4-ylthio)ethyl]piperidine hydrochloride | Structure | Moderate cytotoxic effects on cancer cell lines |
The presence of different substituents on the piperidine ring significantly influences the biological activity and pharmacokinetic properties of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
